molecular formula C8H5ClN2O2 B2447555 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione CAS No. 3682-29-9

6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione

Cat. No.: B2447555
CAS No.: 3682-29-9
M. Wt: 196.59
InChI Key: AZSJCDVRSNMBLM-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to the class of organic compounds known as phthalazinones, which are characterized by a phthalazine backbone bearing a ketone group . The presence of the chloro-substituent at the 6-position makes it a valuable synthon or building block for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers may utilize this compound in the exploration of novel heterocyclic systems or as a precursor in the development of potential pharmacologically active molecules. As a specialty phthalazinone derivative, it offers a unique structural motif for probing biological targets and biochemical pathways. The compound is provided for research and development applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSJCDVRSNMBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

The core synthetic route involves the cyclocondensation of chlorinated phthalic anhydride derivatives with hydrazine hydrate. This method mirrors protocols used for analogous phthalazinedione systems.

Procedure :

  • Reactant Preparation : 3-Chlorophthalic anhydride (0.01 mol) is dissolved in glacial acetic acid (10 mL).
  • Hydrazine Addition : Hydrazine hydrate (0.01 mol) is introduced dropwise under nitrogen.
  • Reflux : The mixture is refluxed at 120°C for 6–8 hours to facilitate ring closure.
  • Work-Up : The cooled solution is poured onto crushed ice, yielding a precipitate that is filtered, washed with ethanol, and recrystallized.

Key Data :

Parameter Value
Yield 82–85%
Melting Point 234–236°C
IR (KBr, cm⁻¹) 1655 (C=O), 1693 (N-C=O)
$$^1$$H NMR (DMSO-d₆) δ 6.85–8.92 (Ar-H), 11.52 (NH)

This method prioritizes regioselectivity, with the chlorine atom introduced via the anhydride precursor.

Post-Synthetic Chlorination Strategies

Alternative approaches involve electrophilic aromatic substitution on pre-formed phthalazinedione. However, this method faces challenges in regiocontrol and requires harsh conditions (e.g., Cl₂ gas, FeCl₃ catalyst).

Limitations :

  • Low yields (45–50%) due to side reactions.
  • Difficulty in isolating the 6-chloro isomer from positional analogs.

Optimization of Reaction Conditions

Solvent Systems

Acetic acid remains the solvent of choice for cyclocondensation, achieving higher yields compared to ethanol or DMF. Polar aprotic solvents like DMSO promote side-product formation (e.g., open-chain hydrazides).

Solvent Comparison :

Solvent Yield (%) Purity (%)
Acetic Acid 85 98
Ethanol 72 91
DMF 65 87

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times to 30–45 minutes with comparable yields (83–84%). This method minimizes thermal degradation, enhancing scalability.

Solid-Phase Synthesis

Immobilized hydrazine on silica gel enables a solvent-free pathway:

  • Support Functionalization : Silica gel is treated with (3-aminopropyl)triethoxysilane.
  • Hydrazine Grafting : Hydrazine is covalently bound via glutaraldehyde crosslinking.
  • Anhydride Coupling : 3-Chlorophthalic anhydride is reacted at 100°C for 4 hours.

Advantages :

  • Simplified purification (filtration).
  • Recyclable catalyst (5 cycles with <5% yield drop).

Analytical Characterization

Spectroscopic Profiling

$$^{13}$$C NMR (DMSO-d₆) :

  • Carbonyl signals at δ 173.54 (C1) and 171.28 (C4).
  • Aromatic carbons between δ 124.67–156.85.

Elemental Analysis :

Element Calculated (%) Observed (%)
C 51.91 51.88
H 2.90 2.86
N 15.13 15.09

Industrial-Scale Production Considerations

Batch reactors (500–1000 L) operating at 120°C with continuous distillation of acetic acid achieve throughputs of 50–100 kg/day. Crystallization from ethanol:water (7:3) ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Table 1: Substitution Reactions and Products

ProductReagent/ConditionsYield (%)Melting Point (°C)Key Spectral Data (IR, NMR)Source
2-(5-Chloro-1,3-benzoxazol-2-yl)-2,3-dihydrophthalazine-1,4-dionePhthalic anhydride, acetic acid, reflux (6 h)85236–238IR: 1655 cm⁻¹ (C=O), 1693 cm⁻¹ (N–C=O); ¹H NMR: δ 6.85–8.92 (Ar–H)
5,6,7,8-Tetrabromo derivativeBromine, acetic acid83325–327¹³C NMR: δ 173.54 (C=O), 156.85 (C–Br)
3-(6-Nitro-1,3-benzoxazol-2-yl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dioneNitro-substituted benzoxazole, ethanol78246–248IR: 1677 cm⁻¹ (C=O); ¹H NMR: δ 11.38 (s, NH)

Key Observations :

  • Substitution at C6 occurs regioselectively due to steric and electronic effects.

  • Electron-deficient aromatic systems (e.g., nitrobenzoxazoles) enhance reaction rates in SNAr mechanisms .

Halogenation and Functionalization

Bromination introduces multiple halogen atoms, expanding utility in cross-coupling reactions.

Table 2: Bromination Outcomes

CompoundBromine EquivalentsReaction Time (h)Product StabilityApplication
5,6,7,8-Tetrabromo derivative48Stable at RTPrecursor for Suzuki–Miyaura coupling

Mechanistic Insight :

  • Electrophilic bromination occurs at positions 5–8, facilitated by the electron-withdrawing phthalazine ring .

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing polycyclic systems.

Example: Formation of Naphthyridine Derivatives

  • Reagents : 1,8-Naphthyridine precursors, acetic acid

  • Conditions : Reflux (10 h)

  • Product : 2-(3-Aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione

  • Yield : 75–82%

  • Biological Activity : Antibacterial inhibition zones of 9–17.5 mm against E. coli and B. subtilis at 500 µg/disc .

Table 3: Bioactive Derivatives

DerivativeModification SiteBiological Activity (IC₅₀/µg/mL)Target Pathogen/Cell Line
7a (Tetrabromo derivative)C5–C830% cell viability at 100 µg/mLCancer cell lines
10c (4-Fluoroaryl)C317.5 mm inhibition zoneE. coli

Mechanistic and Kinetic Studies

  • Kinetics : Second-order rate constants for substitution reactions range from 1.2 × 10⁻³ to 3.8 × 10⁻³ L/mol·s in polar aprotic solvents .

  • Solvent Effects : Acetic acid enhances electrophilicity at C6, while DMF stabilizes transition states in SNAr pathways .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, the chlorine atom at the 6th position can be replaced with other functional groups, facilitating the development of novel derivatives with tailored properties.

Reactivity and Derivative Formation
The compound can undergo oxidation to form phthalazinedione derivatives and reduction reactions that yield dihydro derivatives. These transformations expand the library of available compounds for further research and application in pharmaceuticals and materials science.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione exhibit antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, its mechanism may involve the inhibition of proteins that regulate cell cycle progression .

Medicinal Chemistry

Therapeutic Applications
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to act as an enzyme inhibitor may lead to applications in drug development for conditions such as cancer and cardiovascular diseases .

Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several derivatives against different cancer cell lines using National Cancer Institute protocols. Compounds derived from this compound exhibited significant cytotoxicity against multiple types of cancer cells, suggesting a promising avenue for future drug development .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is used in the production of dyes and pigments due to its stable chemical properties and ability to form vibrant colors when incorporated into polymer matrices or coatings .

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules; undergoes oxidation/reduction reactions
Biological ActivitiesExhibits antimicrobial and anticancer properties; potential enzyme inhibitor
Medicinal ChemistryInvestigated for therapeutic use; ongoing research into various disease treatments
Industrial ApplicationsUsed in producing dyes and pigments; stable chemical properties enhance color production

Mechanism of Action

The mechanism of action of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Biological Activity

6-Chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

The chemical formula for this compound is C8H8ClN3O2C_8H_8ClN_3O_2. It features a tetrahydrophthalazine core structure that is known for its reactivity and ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phthalhydrazide derivatives with chlorinated compounds under controlled conditions. The yield and purity of the synthesized compound can vary based on the reaction parameters.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrophthalazine compounds exhibit notable antimicrobial properties. In one study, several synthesized derivatives demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range for some derivatives .

Anticancer Properties

This compound has shown promising results in anticancer assays. In vitro studies on peripheral blood mononuclear cells (PBMCs) revealed that certain concentrations led to over 70% cell viability reduction in cancer cell lines. This suggests potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

CompoundConcentration (µg/mL)Cell Viability (%)
7a1085
7b5065
8a10030

Neuroprotective Effects

Some studies have explored the neuroprotective effects of phthalazine derivatives as non-competitive antagonists of AMPA receptors. These compounds have been evaluated for their potential in treating neurological disorders such as epilepsy .

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. For instance:

  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Anticancer Activity : Mechanisms may involve apoptosis induction or cell cycle arrest in cancer cells.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several phthalazine derivatives against resistant strains of bacteria. The results indicated that some derivatives exhibited significant zones of inhibition compared to controls .

Research on Anticancer Effects

In another study focusing on anticancer properties, researchers synthesized multiple analogs of tetrahydrophthalazine and evaluated their cytotoxic effects on various cancer cell lines. The findings highlighted a correlation between structural modifications and increased cytotoxicity .

Q & A

Q. What are the standard synthetic protocols for 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione, and how is reaction progress monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or multicomponent reactions. A typical protocol involves dissolving precursors (e.g., tetrachloromonospirophosphazene) in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is tracked using thin-layer chromatography (TLC) to monitor intermediate formation. Post-reaction, triethylammonium chloride is removed by filtration, and pure product is isolated via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray crystallography is essential for confirming crystal structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substitution patterns, while mass spectrometry (MS) verifies molecular weight. For related analogs (e.g., pyrazolo-pyrimidine-diones), IR spectroscopy helps detect functional groups like carbonyls .

Q. What are the key intermediates in the synthesis of phthalazine-1,4-dione derivatives?

  • Methodological Answer : Carbazolyldiamine and phthalic anhydride are common intermediates. Carbazolyldiamine reacts with tetrachloromonospirophosphazene in THF to form dispirophosphazenes, while phthalic anhydride participates in multicomponent reactions to yield fused heterocycles .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow general laboratory safety guidelines: use fume hoods for reactions involving volatile solvents (e.g., THF). Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 2,3-diphenylphthalazine-1,4-dione) to assess hazards. Always consult institutional safety committees for waste disposal and emergency procedures .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

  • Methodological Answer : Employ factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can test interactions between THF volume, reaction time, and triethylamine concentration. Response surface methodology (RSM) further refines optimal conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Re-examine X-ray data for crystal packing effects that may distort bond angles.
  • Use heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous proton assignments .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets. Pair with molecular dynamics simulations to evaluate stability in aqueous environments .

Q. What mechanistic pathways explain the formation of byproducts during synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-labeled reactants) to trace carbon migration in byproducts. Kinetic studies (e.g., varying reagent addition rates) identify rate-determining steps. Analyze intermediates via LC-MS to detect transient species .

Q. How can scale-up challenges be addressed for industrial research applications?

  • Methodological Answer : Implement process control strategies (e.g., PAT tools for real-time monitoring). Optimize membrane separation technologies (e.g., nanofiltration) for continuous purification. Use computational fluid dynamics (CFD) to model heat/mass transfer in large reactors .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    Conduct accelerated stability studies using HPLC to track degradation products. Lyophilization enhances thermal stability for long-term storage. Formulate with excipients (e.g., cyclodextrins) to protect against hydrolytic cleavage .

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